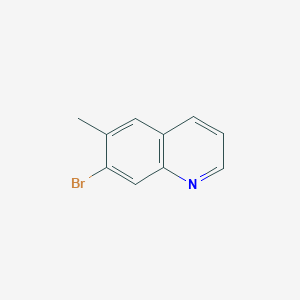

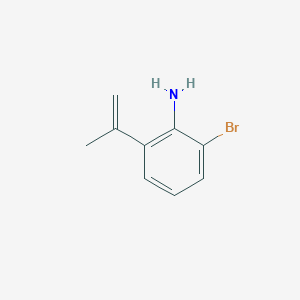

7-Bromo-6-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

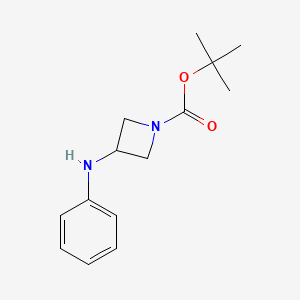

7-Bromo-6-methylquinoline is a compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code is 1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 222.08 .Scientific Research Applications

Synthesis of Quinoline Derivatives 7-Bromo-6-methylquinoline has been utilized in the synthesis of quinoline derivatives through nucleophilic substitution reactions. The efficient and simple synthetic routes developed for key intermediates, including 6- and 7-bromo-2-methylquinoline-5,8-diones, from 5,8-dihydroxy-2-methylquinoline highlight its significance in organic synthesis. The study of their transformation with various alkylamines underscores the compound's versatility in producing a range of alkylamino compounds (H. Choi & D. Chi, 2004).

Development of Fluorescent Probes The compound has been instrumental in the development of water-soluble fluorescent probes sensitive to chloride ions, indicating its potential application in biological systems. The high Stern–Volmer constant of one of the synthesized dyes showcases the effectiveness of these probes in chloride determination, a critical aspect in the study of cellular processes (C. Geddes et al., 2001).

Anticancer Activity Evaluation Research has also focused on evaluating the anticancer activity of novel derivatives synthesized from this compound. Studies involving the synthesis of 7-amino-4-methylquinolin-2(1H)-one derivatives have revealed promising selective activity against cancer cells, marking a significant step towards the development of new therapeutic agents for cancer treatment (K. Kubica et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research could focus on developing more soluble derivatives of 7-Bromo-6-methylquinoline and exploring its potential applications in other areas of biomedical research.

Mechanism of Action

Target of Action

Quinoline derivatives, in general, are known to interact with a variety of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bio-responses .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

The synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules involved .

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 7-Bromo-6-methylquinoline at different dosages in animal models have not been reported. Studies on other quinoline derivatives suggest that the effects can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Quinoline and its derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

7-bromo-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCSSPCKSNHEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)

![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)

![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)